(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

Catalog No.
S3720502
CAS No.
58564-87-7
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

CAS Number

58564-87-7

Product Name

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1

InChI Key

DZOONCSMZVPSHJ-KVQBGUIXSA-N

SMILES

C1CC2C(CC1O2)N

Canonical SMILES

C1CC2C(CC1O2)N

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)N
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine, also known as norbornan-2-amine, is a bicyclic compound that has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. This paper aims to provide a comprehensive overview of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of norbornan-2-amine.
Norbornan-2-amine is a bicyclic amine that consists of a bicyclo[2.2.1]heptane core with a primary amino group at the 2-position. Norbornan-2-amine can be synthesized by reacting norbornene with ammonia using a rhodium catalyst. Alternatively, it can be synthesized by reducing the corresponding norbornanone with sodium borohydride. Norbornan-2-amine is a versatile building block that can be used for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Norbornan-2-amine is a white to off-white crystalline solid with a melting point of 125-127 °C. It is sparingly soluble in water but soluble in most organic solvents, including ethanol, acetone, and chloroform. Norbornan-2-amine is a base and can form salts with acids, such as hydrochloric acid and sulfuric acid. The pKa of the amino group in (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine is approximately 10.7.
The synthesis of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine can be achieved using different methods, including the rhodium-catalyzed amination of norbornene and the reduction of norbornanone. The rhodium-catalyzed amination of norbornene involves the reaction of norbornene with ammonia in the presence of a rhodium catalyst. The reaction proceeds through a series of intermediates, including a rhodium-amine complex and various norbornene derivatives. The reduction of norbornanone with sodium borohydride is a two-step process that involves the formation of norbornene as an intermediate followed by the reaction with ammonia to form (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine.
Norbornan-2-amine can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectroscopy can be used to determine the chemical shift and coupling constants of the protons and carbons in (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine. Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine. IR spectroscopy can be used to determine the functional groups present in the molecule.
Norbornan-2-amine can be quantified using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). HPLC and GC can be used to separate and quantify (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine in complex mixtures, while CE can be used for the separation of charged derivatives of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine.
Norbornan-2-amine has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential as a neurotransmitter reuptake inhibitor and a ligand for neurotransmitter receptors. Norbornan-2-amine has been shown to modulate the dopamine and serotonin neurotransmitter systems in the brain.
There are limited studies on the toxicity and safety of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine. However, the available evidence suggests that it has low toxicity and is generally safe for use in scientific experiments at concentrations below 10 mM. Higher concentrations of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine may cause cellular toxicity and cytotoxic effects, and therefore caution should be exercised when handling and using the compound.
Norbornan-2-amine has various applications in scientific experiments, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It can also be used as a reagent for the preparation of various compounds, such as norbornene derivatives and amino acid precursors. Norbornan-2-amine can also be used as a building block for the synthesis of catalysts and ligands for transition metal complexes.
Norbornan-2-amine has been the subject of extensive research due to its potential applications in various fields. However, there is still a need for further investigations into its biological properties, toxicity, and safety in scientific experiments. Norbornan-2-amine also holds promise for the development of new pharmaceuticals, materials, and other applications, and therefore continued research is warranted.
Norbornan-2-amine has potential implications in various fields of research and industry, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine has potential applications as a scaffold for the design and synthesis of new pharmaceuticals, such as dopamine reuptake inhibitors and serotonin receptor ligands. In material science, (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine can be used as a building block for the preparation of various polymers with unique properties. In nanotechnology, (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine can be used for the preparation of metal nanoparticles through the reduction of metal ions.
Limitations:
The main limitation of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine is its limited solubility in water, which restricts its use in aqueous environments. This limitation can be overcome by modifying the compound or using suitable solvents. Additionally, the biological properties, toxicity, and safety of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine need to be thoroughly investigated to ensure its safe use in various applications.
1. Investigation of the biological properties of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine and its potential use as a drug scaffold.
2. Development of novel synthetic routes for the preparation of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine and its derivatives.
3. Examination of the effects of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine on the dopamine and serotonin neurotransmitter systems and its potential use as a neurotransmitter reuptake inhibitor.
4. Design and synthesis of new materials based on (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine as a building block.
5. Study of the interactions of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine with metal ions and its potential use in the preparation of metal nanoparticles.
6. Investigation of the toxicological properties of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine and its safe use in various applications.
7. Study of the effects of modifying the structure of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine on its solubility and other properties.
8. Examination of the use of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine as a ligand for transition metal complexes and its potential applications in catalysis.
9. Exploration of the use of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine and its derivatives as chiral building blocks in asymmetric synthesis.
10. Investigation of the potential use of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineamine in the preparation of new agrochemicals.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-11-23

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